1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a butanamine backbone, a tert-butyl group, and a phenylseleno group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- typically involves the following steps:
Formation of the Butanamine Backbone: The initial step involves the synthesis of the butanamine backbone through the reaction of butylamine with appropriate reagents under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, where butanamine reacts with tert-butyl halides in the presence of a base.
Incorporation of the Phenylseleno Group: The final step involves the introduction of the phenylseleno group through a selenation reaction. This is typically achieved by reacting the intermediate compound with phenylselenyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylseleno group to a selenol or selenide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylseleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- has several scientific research applications:
Biology: Studied for its potential biological activities, including antioxidant and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1-Butanamine, N-(1,1-dimethylethyl)-: Lacks the phenylseleno group, resulting in different chemical properties.
2-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)-: Similar structure but with a different position of the phenylseleno group.
1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylthio)-: Contains a phenylthio group instead of a phenylseleno group.
Uniqueness
1-Butanamine, N-(1,1-dimethylethyl)-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and reactivity. This makes it valuable in applications where seleno compounds are required.
Properties
CAS No. |
831200-68-1 |
---|---|
Molecular Formula |
C14H23NSe |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-tert-butyl-2-phenylselanylbutan-1-amine |
InChI |
InChI=1S/C14H23NSe/c1-5-12(11-15-14(2,3)4)16-13-9-7-6-8-10-13/h6-10,12,15H,5,11H2,1-4H3 |
InChI Key |
ROTIAMRJHBTDDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(C)(C)C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.